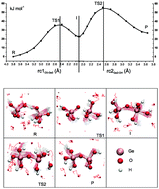The mechanism of the initial step of germanosilicate formation in solution: a first-principles molecular dynamics study†
Physical Chemistry Chemical Physics Pub Date: 2016-04-28 DOI: 10.1039/C6CP01223J
Abstract
The condensation reactions between Ge(OH)4 and Si(OH)4 units in solution are studied to understand the mechanism and stable species during the initial steps of the formation process of Ge containing zeolites under basic conditions. The free energy of formation of (OH)3Ge–O–Ge–(OH)2O−, (OH)3Si–O–Si–(OH)2O−, (OH)3Ge–O–Si–(OH)2O− and (OH)3Si–O–Ge–(OH)2O− dimers is calculated with ab initio molecular dynamics and thermodynamic integration, including an explicit description of the water solvent molecules. Calculations show that the attack of the conjugated base (Ge(OH)3O− and Si(OH)3O−) proceeds with a smaller barrier at the Ge center. In addition, the formation of the pure germanate dimer is more favorable than that of the germano-silicate structure. These results explain the experimental observation of Ge–Ge and Si-Ge dimer species in solutions, with a few Si–Si ones.


Recommended Literature
- [1] Contents list
- [2] Hydrodealkoxylation reactions of silyl ligands at platinum: reactivity of SiH3 and SiH2Me complexes†
- [3] Front cover
- [4] On the flexibility of carboranylalkylthio substituents in porphyrazines and its relevance to the photophysical properties†
- [5] Phenyl radical + propene: a prototypical reaction surface for aromatic-catalyzed 1,2-hydrogen-migration and subsequent resonance-stabilized radical formation†
- [6] Solvation of cholesterol in different solvents: a molecular dynamics simulation study
- [7] Fabrication and optical enhancing properties of discrete supercrystals†
- [8] SERS substrate fabrication for biochemical sensing: towards point-of-care diagnostics
- [9] Electron transfer induced thermochromism in a VO2–graphene–Ge heterostructure
- [10] UPLC-MS/MS investigation of β-glucan oligosaccharide oxidation†










